molecular formula C11H24O B1618369 4-Methyl-5-decanol CAS No. 213547-15-0

4-Methyl-5-decanol

Cat. No.: B1618369
CAS No.: 213547-15-0
M. Wt: 172.31 g/mol
InChI Key: IWDFXEWIRIPTIB-UHFFFAOYSA-N
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Description

4-Methyl-5-decanol is an organic compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da . It is also known by other names such as this compound, 4-methyldecan-5-ol, and 5-Decanol, 4-methyl- .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 484955 .

Scientific Research Applications

Biodiesel Fuel Oxidation

4-Methyl-5-decanol, a component in biodiesel fuels, has been studied for its role in fuel oxidation. Detailed chemical kinetic mechanisms have been developed to study its oxidation, particularly in the context of biodiesel fuels such as rapeseed oil methyl esters. These studies are crucial for understanding combustion processes in diesel and homogeneous charge compression ignition engines (Herbinet, Pitz, & Westbrook, 2009).

Chirality and Odor Activity

Research on the chiral compounds of essential oils includes the study of 4-Methyl-5-decanolide. The enantioselective synthesis and separation of this compound have led to insights into its distinct odor activities and stereochemical features. This kind of research is vital in understanding the sensory properties of various substances (Bartschat et al., 1995).

Cytochalasins Synthesis

This compound plays a role in the synthesis of cytochalasins, compounds that have biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds is essential for the development of new therapeutic agents (Ackermann, Waespe‐Šarčevic̀, & Tamm, 1984).

Biodiesel Surrogate Modeling

Methyl decanoate, which is structurally related to this compound, has been used as a surrogate in biodiesel fuel modeling. This research is critical for predicting and optimizing biodiesel combustion in engines, leading to more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2007).

Aggregation Pheromone in Insects

Compounds related to this compound, such as 4-Methyl-5-nonanol, have been identified as aggregation pheromones in certain insect species. Understanding these compounds' roles in insect behavior can lead to better pest management strategies (Oehlschlager et al., 1995).

Solvent Extraction Studies

This compound and its derivatives have been investigated in the context of solvent extraction, particularly in the separation of metal ions. This research has implications for material science and recycling processes (Uzoukwu, Gloe, & Duddeck, 1998).

Safety and Hazards

Safety data sheets suggest that exposure to 4-Methyl-5-decanol should be avoided. If inhaled or ingested, medical attention should be sought immediately . It is recommended to use personal protective equipment when handling this compound .

Properties

IUPAC Name

4-methyldecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFXEWIRIPTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339691
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213547-15-0
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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